1-(4-Phenylpiperazin-1-yl)-2-tosylethanone
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Overview
Description
1-(4-Phenylpiperazin-1-yl)-2-tosylethanone is a synthetic organic compound that features a piperazine ring substituted with a phenyl group and a tosyl group attached to an ethanone moiety
Mechanism of Action
Target of Action
The primary target of 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone is the serotonin (5-HT) reuptake system . This compound has been evaluated for its serotonin reuptake inhibitory activity . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its reuptake inhibition is a common mechanism of action for many antidepressant drugs .
Mode of Action
This compound interacts with its target by inhibiting the reuptake of serotonin . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling . The enhanced signaling can lead to various changes, including mood elevation, which is beneficial in the treatment of depression .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the serotonin signaling pathway . The downstream effects of enhanced serotonin signaling can include mood elevation and other changes relevant to the treatment of depression .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced serotonin signaling . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, which can enhance serotonin signaling and lead to mood elevation .
Biochemical Analysis
Biochemical Properties
1-(4-Phenylpiperazin-1-yl)-2-tosylethanone has been shown to interact with various enzymes and proteins. For instance, it has been found to display potent serotonin (5-HT) reuptake inhibition . This suggests that it interacts with the serotonin transporter, a protein that plays a crucial role in the reuptake of serotonin from the synaptic cleft .
Cellular Effects
The effects of this compound on cells are largely tied to its interaction with the serotonin transporter. By inhibiting the reuptake of serotonin, it can increase the concentration of this neurotransmitter in the synaptic cleft, potentially influencing various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a serotonin reuptake inhibitor. It binds to the serotonin transporter, preventing the reuptake of serotonin and thereby increasing its concentration in the synaptic cleft .
Temporal Effects in Laboratory Settings
One study has reported that a compound with a similar structure was stable in human liver microsomes , suggesting that this compound may also exhibit stability in similar settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone typically involves the following steps:
Formation of 4-Phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene diamine under reflux conditions.
Tosylation: The 4-phenylpiperazine is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Acylation: Finally, the tosylated piperazine is acylated with an appropriate acylating agent, such as acetyl chloride, to form this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Phenylpiperazin-1-yl)-2-tosylethanone has been explored for its potential in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, particularly in the central nervous system.
Medicine: Potential use in the development of drugs for neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
1-(4-Phenylpiperazin-1-yl)-2-tosylethanone can be compared with other piperazine derivatives such as:
1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the tosyl group, which may affect its solubility and reactivity.
1-(4-Benzylpiperazin-1-yl)-2-tosylethanone: Substitutes the phenyl group with a benzyl group, potentially altering its binding properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLHJSLAXAESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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